2-(3-Pyridyl)benzimidazole

描述

2-(3-pyridyl)-Benzimidazole is a synthetic intermediate useful for pharmaceutical synthesis.

作用机制

Target of Action

Benzimidazole derivatives, including 2-(3-pyridyl)benzimidazole, have been reported to act as corrosion inhibitors for metals . They are also known to exhibit fluorescence when encapsulated in certain environments .

Mode of Action

This compound acts as a mixed-type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibiting behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Biochemical Pathways

It’s known that when encapsulated in the water nanochannels of a nafion membrane, this compound exhibits fluorescence from a monocationic species, t*, in which the pyridyl nitrogen is protonated .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

It’s known that benzimidazole derivatives generally protect the metal from corrosion by forming a film on the metal surface .

Action Environment

The action of this compound is influenced by environmental factors. For instance, when encapsulated in the water nanochannels of a Nafion membrane, it exhibits fluorescence from a monocationic species . The band ascribed to the fluorophores residing near the interface becomes the predominant one in partially dehydrated membranes, thereby fortifying the importance of electrostatic interactions at low hydration levels .

生化分析

Biochemical Properties

They exhibit stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 2-(3-Pyridyl)benzimidazole might interact with certain enzymes and proteins involved in these reactions.

Molecular Mechanism

For instance, it might bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound might be involved in similar metabolic pathways.

生物活性

2-(3-Pyridyl)benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

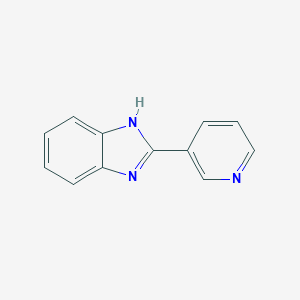

This compound features a pyridine ring fused with a benzimidazole moiety. The structural formula can be represented as:

This compound's unique structure contributes to its biological activity, particularly in targeting various cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 8.78 ± 3.62 | 2D Assay |

| NCI-H358 (Lung Cancer) | 6.68 ± 15 | 2D Assay |

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | In Vivo |

These results indicate that the compound is more effective in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting a need for further exploration of its mechanisms in different environments .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through DNA damage pathways. The compound has been observed to increase the levels of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent activation of apoptotic pathways via p53 phosphorylation and caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Moderate Inhibition |

| Gram-positive Bacteria | Good Antimicrobial Activity |

The compound's effectiveness against Gram-positive bacteria highlights its potential as an antimicrobial agent, making it a candidate for further development in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of benzimidazole derivatives is crucial for optimizing their biological activity. Modifications at different positions on the benzimidazole or pyridine rings can enhance potency and selectivity for specific biological targets. For example, substituents such as nitro or chloro groups have been shown to significantly affect the compound's activity against cancer cells .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound and its derivatives:

- Study on Anticancer Activity : A recent study reported that compounds similar to this compound exhibited IC50 values as low as 5.2 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer properties .

- Antimicrobial Testing : Another study highlighted that derivatives of this compound showed significant antibacterial effects against both Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on the specific substituents present .

科学研究应用

Pharmaceutical Development

2-(3-Pyridyl)benzimidazole has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of benzimidazole exhibit significant bioactivities against various cancer types. For instance, studies have shown that certain benzimidazole derivatives can induce apoptosis in non-small cell lung cancer cells, demonstrating their potential as therapeutic agents .

Key Findings:

- Mechanism of Action: Compounds derived from this compound can inhibit key proteins involved in cancer progression, such as sphingosine kinase 1 and p38 MAPK .

- Case Study: A study highlighted the effectiveness of a specific derivative in reducing tumor cell proliferation at low concentrations (IC50 values around 0.05 to 0.07 μmol/L) .

Catalysis

This compound serves as an effective ligand in various catalytic processes, enhancing the efficiency of organic synthesis reactions. Its ability to stabilize transition states makes it valuable in the production of fine chemicals and pharmaceuticals.

Applications in Catalysis:

- Ligand Role: Acts as a ligand in metal-catalyzed reactions.

- Reaction Efficiency: Improves yields and selectivity in synthetic pathways.

Material Science

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is critical for developing advanced materials that require specific physical characteristics.

Material Properties:

- Thermal Stability: Enhances the thermal degradation temperature of polymers.

- Mechanical Strength: Improves tensile strength and flexibility.

Analytical Chemistry

The compound is utilized as a reagent for detecting metal ions in environmental samples. Its ability to form complexes with various metals makes it a reliable tool for analytical methods.

Analytical Applications:

- Metal Ion Detection: Used in methods for assessing compliance with safety regulations.

- Environmental Monitoring: Helps in the detection of heavy metals in water samples.

Biochemical Research

Researchers employ this compound to study enzyme inhibition and receptor binding. This research provides insights into biological mechanisms and potential therapeutic targets.

Research Insights:

- Enzyme Inhibition Studies: Investigates the inhibition of key enzymes involved in metabolic pathways.

- Receptor Binding Analysis: Explores interactions with various biological receptors, contributing to drug design efforts.

Data Table: Summary of Applications

化学反应分析

Coordination Chemistry with Transition Metals

pbz acts as an anionic N^N bidentate ligand through deprotonation of its imidazole NH group, forming stable complexes with various transition metals:

These complexes show applications in catalysis and luminescence. For example, Pt-pbz systems demonstrate ligand-to-ligand charge transfer transitions in UV-vis spectra (λ_max = 380-420 nm) .

Acid-Base Behavior and Proton Transfer

The compound undergoes pH-dependent tautomerization:

textNeutral form (pH 7) ⇌ Deprotonated form (pH > 10) | | v v N-H⋯N hydrogen bond Anionic N^N chelation

Key observations:

-

Excited-state intramolecular proton transfer (ESIPT) occurs in UV-irradiated solutions, causing fluorescence quenching at λ_em = 450 nm

Functionalization Reactions

The pyridyl nitrogen undergoes electrophilic substitution:

These transformations enable tuning of electronic properties for materials science applications, with calculated HOMO-LUMO gaps ranging from 3.2-3.8 eV depending on substituents .

Supramolecular Interactions

X-ray crystallography reveals:

-

π-π stacking between benzimidazole and pyridyl rings (3.4-3.6 Å spacing)

-

Metal coordination induces planarization of the pbz ligand (dihedral angle < 5°)

This comprehensive analysis demonstrates 2-(2-pyridyl)benzimidazole's versatility in coordination chemistry, catalysis, and functional materials development. The compound's dual nitrogen donor sites and tunable electronic structure make it valuable for designing metal-organic frameworks and catalytic systems.

属性

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUOQESVDURNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289655 | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-67-3 | |

| Record name | 1137-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-(3-Pyridyl)benzimidazole is C12H9N3, and its molecular weight is 195.22 g/mol. []

ANone: Yes, various studies report spectroscopic data for this compound, including infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These techniques are used to confirm the compound's structure and study its properties. [, , , , ]

ANone: Research shows that this compound encapsulated in Nafion membranes exhibits fluorescence from a monocationic species, where the pyridyl nitrogen is protonated (T*). This suggests that Nafion promotes the formation of an uncommon excited state in the molecule. [, ]

ANone: Studies indicate that annealing cast Nafion thin films containing this compound can decrease their acidity and water uptake. This is attributed to the formation of sulfonic acid anhydrides within the film. Notably, acid treatment can restore the acidity to levels comparable to non-annealed films. []

ANone: this compound acts as a versatile ligand, forming diverse metal complexes with transition metals like Ag(I), Cd(II), Co(II), Cu(II), Fe(II), Hg(II), Ni(II), Sb(III), and Zn(II). [, , , , , , , , , , , , ]

ANone: The molecule possesses two potential nitrogen donor atoms – one in the pyridine ring and another in the benzimidazole ring – allowing for various coordination modes. It can act as a bidentate chelating ligand, bridging ligand, or form multinuclear complexes. [, , ]

ANone: Research reveals that this compound-based complexes exhibit a diverse range of supramolecular architectures, including 1D chains, 2D layers, and 3D frameworks. The specific structure depends on factors like the metal ion, counterions, and reaction conditions. [, , , , , , , , , , ]

ANone: Yes, this compound exhibits luminescent properties, and some of its metal complexes display enhanced luminescence. [, , , ]

ANone: The luminescence behavior of this compound is sensitive to its environment. Studies show that its emission properties can change depending on the solvent, pH, and presence of metal ions. [, , ]

ANone: Studies have explored the potential applications of this compound and its derivatives, including antifungal activity and as potential inhibitors of HIV-1 reverse transcriptase. [, , , ]

ANone: Batch equilibrium methods are commonly employed to investigate the adsorption and desorption behavior of this compound on soil minerals. This method helps determine the compound's affinity for different soil components and its potential mobility in the environment. []

ANone: One-way analysis of variance (ANOVA) is a widely used statistical method to analyze data from adsorption-desorption studies. Additionally, residual plots are employed to evaluate the goodness of fit for the experimental data to specific adsorption models. []

ANone: Research shows that this compound exhibits varying adsorption affinities for different soil minerals. Montmorillonite, with its high surface area and inter-lattice spacing, shows significantly higher adsorption compared to other minerals like alumina, silica, and muscovite. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。